1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea

Description

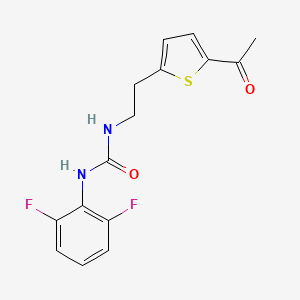

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea is a urea-based small molecule characterized by a unique structural framework. The molecule comprises:

- A 2,6-difluorophenyl group at the urea’s N3 position, which enhances lipophilicity and influences target binding through steric and electronic effects.

- A 5-acetylthiophene moiety linked via an ethyl spacer to the urea’s N1 position, contributing to π-π stacking interactions and metabolic stability.

This compound is hypothesized to target kinase or protease enzymes due to its urea backbone, a common pharmacophore in enzyme inhibitors. However, its exact biological targets and mechanisms remain under investigation .

Properties

IUPAC Name |

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2,6-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O2S/c1-9(20)13-6-5-10(22-13)7-8-18-15(21)19-14-11(16)3-2-4-12(14)17/h2-6H,7-8H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAYGQIINDIFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)NC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring and a difluorophenyl group, which are significant for its biological interactions.

Synthesis

The synthesis involves the reaction of 5-acetylthiophene with appropriate reagents to form the urea derivative. Variations in synthetic routes can lead to different yields and purities of the final product. The synthesis pathway typically includes:

- Formation of the thiophene derivative : The starting material is 5-acetylthiophene.

- Urea formation : Reaction with a suitable amine under controlled conditions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

- Mechanism : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways, such as the PI3K/Akt pathway.

- Case Study : In vitro tests demonstrated that derivatives of this compound reduced cell viability in various cancer cell lines by over 50% at specific concentrations.

Anti-inflammatory Effects

Research has also highlighted anti-inflammatory properties associated with this compound:

- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | >50% reduction in cell viability | |

| Anti-inflammatory | Decreased pro-inflammatory cytokines | |

| Antioxidant | Reduced oxidative stress markers |

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application:

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Inhibition of Angiogenesis : By downregulating VEGF expression, it may prevent tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1 compares key properties of 1-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea with analogous 1,3-disubstituted ureas from recent studies.

<sup>†</sup>LogP estimated using Molinspiration software.

Key Observations:

- Substituent Flexibility vs. Rigidity : The target compound’s ethyl-thiophene-acetyl chain provides conformational flexibility compared to the rigid adamantylmethyl group in compounds 5d–5h. This flexibility may improve solubility but reduce target-binding precision .

- Halogen Effects: The 2,6-difluorophenyl group in the target compound and compound 5d creates distinct electronic environments. 3.2) .

- Synthetic Challenges : Adamantane-based analogs (5d–5h) show variable yields (10–92%), suggesting steric hindrance from the adamantyl group affects reaction efficiency. The target compound’s acetylthiophene-ethyl chain may require specialized coupling reagents (e.g., carbodiimides) for urea formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.